

Application Notes and Protocols for Mz325 (MZ1) in Cell Culture

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Compound of Interest

Compound Name: Mz325

Cat. No.: B12388600

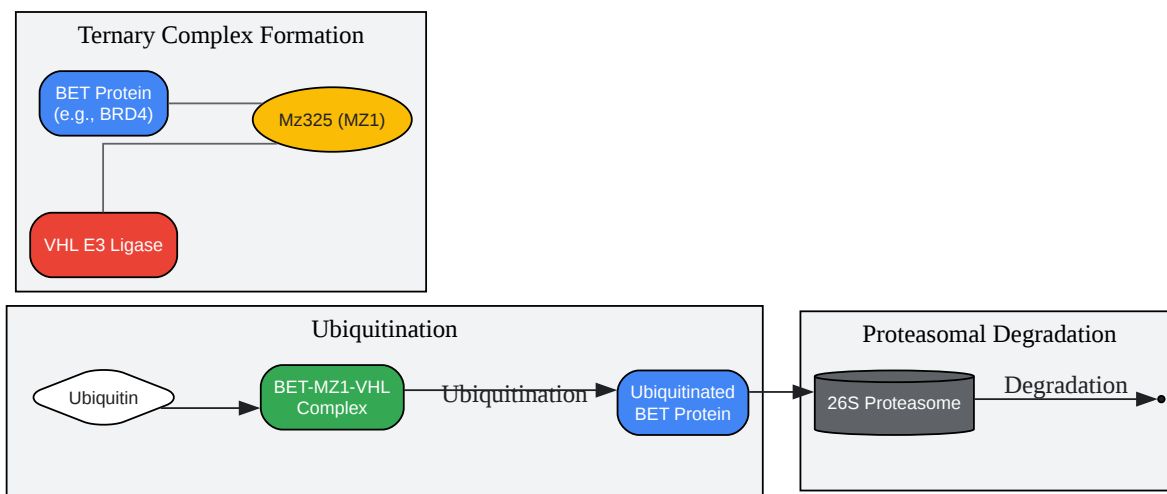
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Mz325** (also known as MZ1), a potent and selective proteolysis-targeting chimera (PROTAC) for the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD4. MZ1 offers a powerful tool for investigating the therapeutic potential and cellular functions of BET proteins in oncology and other disease areas.

Mechanism of Action

Mz325 (MZ1) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to selectively eliminate BET proteins. It consists of a ligand that binds to the bromodomains of BET proteins (derived from JQ1) and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. These two components are connected by a chemical linker. The formation of a ternary complex between the BET protein, MZ1, and the VHL E3 ligase facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. This targeted degradation leads to the downregulation of genes regulated by BET proteins, such as the c-Myc oncogene, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cells.[1]



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Diagram 1: **Mz325** (MZ1) Mechanism of Action.

Data Presentation

Mz325 (MZ1) demonstrates high binding affinity for the bromodomains of various BET proteins and effectively induces their degradation, leading to potent anti-proliferative effects in cancer cell lines.

Table 1: Binding Affinities and Degradation Potency of **Mz325** (MZ1)

Target	Binding Affinity (Kd, nM)
BRD2 BD1/BD2	307 / 228
BRD3 BD1/BD2	119 / 115
BRD4 BD1/BD2	382 / 120

Data sourced from reference[1].

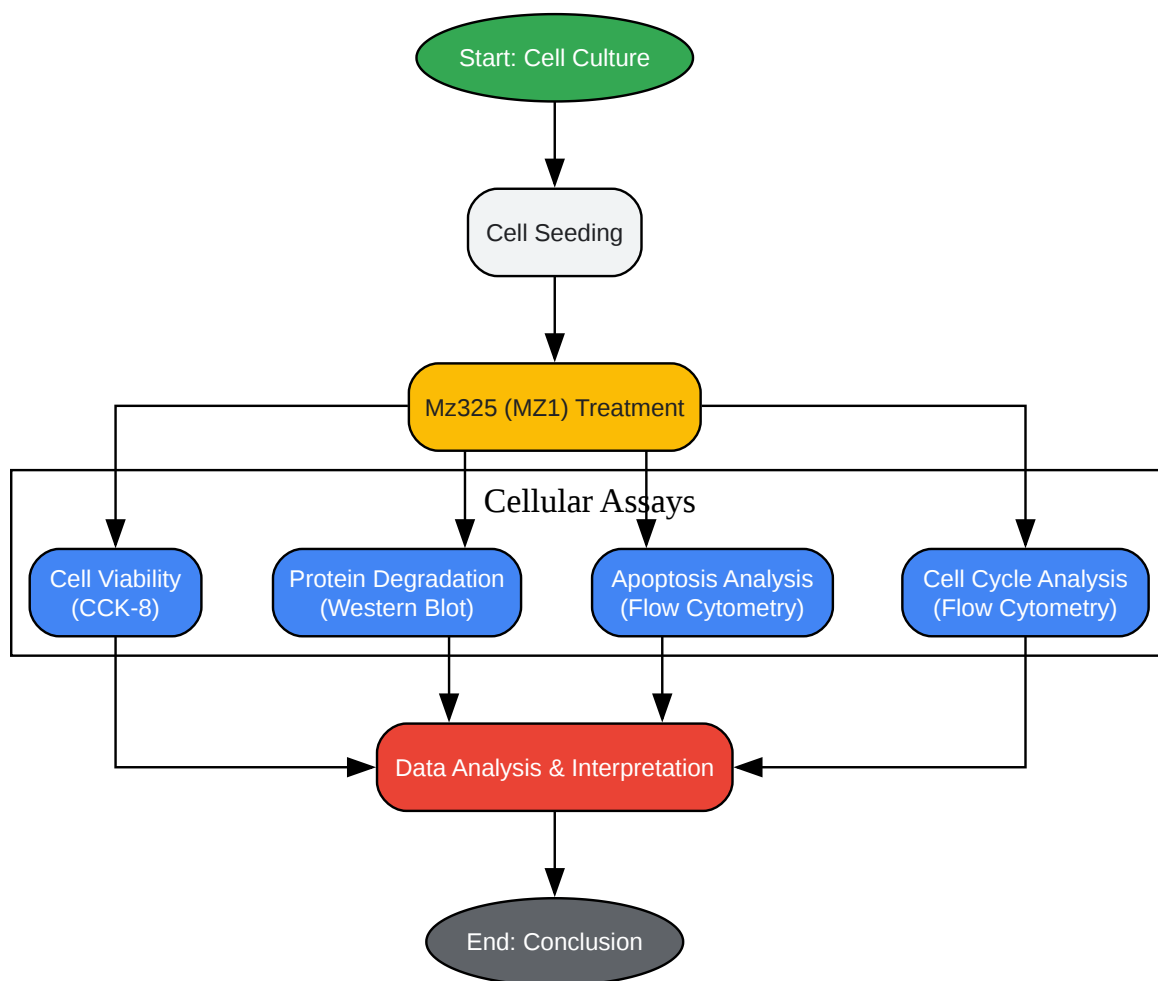
Table 2: In Vitro Anti-proliferative Activity of **Mz325** (MZ1)

Cell Line	Cancer Type	IC50 (µM)
NB4	Acute Myeloid Leukemia (AML)	0.279
Kasumi-1	Acute Myeloid Leukemia (AML)	0.074
MV4-11	Acute Myeloid Leukemia (AML)	0.110
K562	Acute Myeloid Leukemia (AML)	0.403
697	B-cell Acute Lymphoblastic Leukemia (B-ALL)	0.117
RS4;11	B-cell Acute Lymphoblastic Leukemia (B-ALL)	0.117

Data sourced from reference[1].

Experimental Protocols

The following protocols provide a framework for assessing the cellular effects of **Mz325** (MZ1). It is recommended to optimize these protocols for specific cell lines and experimental conditions.



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References

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